molecular formula C8H7BrO3 B175680 Methyl 2-bromo-5-hydroxybenzoate CAS No. 154607-00-8

Methyl 2-bromo-5-hydroxybenzoate

Cat. No. B175680
Key on ui cas rn: 154607-00-8
M. Wt: 231.04 g/mol
InChI Key: AIWIFVOBRBJANE-UHFFFAOYSA-N
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Patent
US07960402B2

Procedure details

Bromine (6.74 mL) was added to a solution of methyl 3-hydroxybenzoate (20.0 g) in dichloromethane (200 mL) and stirred at room temperature for 4 hours. The reaction solution was concentrated, diisopropyl ether (40 mL) was added and the solid separated out therefrom was filtered to give the aimed compound (28.3 g, 93%) as a colorless solid.
Quantity
6.74 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
93%

Identifiers

REACTION_CXSMILES
[Br:1]Br.[OH:3][C:4]1[CH:5]=[C:6]([CH:11]=[CH:12][CH:13]=1)[C:7]([O:9][CH3:10])=[O:8]>ClCCl>[Br:1][C:11]1[CH:12]=[CH:13][C:4]([OH:3])=[CH:5][C:6]=1[C:7]([O:9][CH3:10])=[O:8]

Inputs

Step One
Name
Quantity
6.74 mL
Type
reactant
Smiles
BrBr
Name
Quantity
20 g
Type
reactant
Smiles
OC=1C=C(C(=O)OC)C=CC1
Name
Quantity
200 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction solution was concentrated
ADDITION
Type
ADDITION
Details
diisopropyl ether (40 mL) was added
CUSTOM
Type
CUSTOM
Details
the solid separated out
FILTRATION
Type
FILTRATION
Details
therefrom was filtered

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
BrC1=C(C(=O)OC)C=C(C=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 28.3 g
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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